

Quantum chemical calculations for 4-Methoxy-3-methylaniline

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Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

Cat. No.: B167086

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An In-depth Technical Guide: Quantum Chemical Calculations for **4-Methoxy-3-methylaniline**

A Foreword from the Senior Application Scientist

This document serves as a comprehensive technical guide for performing quantum chemical calculations on **4-Methoxy-3-methylaniline**. It is crafted for researchers, scientists, and professionals in drug development who seek not only a procedural walkthrough but also a deep, causal understanding of the computational choices involved. By integrating established theoretical principles with practical, field-tested insights, this guide aims to empower users to conduct robust, accurate, and self-validating computational studies.

Foundational Principles: Why Computational Analysis of 4-Methoxy-3-methylaniline is Crucial

4-Methoxy-3-methylaniline is a substituted aniline derivative where the electronic interplay between the electron-donating methoxy ($-\text{OCH}_3$) and methyl ($-\text{CH}_3$) groups, and the amino ($-\text{NH}_2$) group on the aromatic ring, governs its chemical behavior. A precise understanding of its molecular geometry, vibrational modes, and electronic landscape is fundamental to predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful lens to probe these properties at a sub-molecular level.

Selecting the Right Tools: A Rationale for Method and Basis Set Selection

The fidelity of quantum chemical calculations hinges on the appropriate selection of a computational method and basis set. This choice represents a critical balance between accuracy and computational cost.

The Method: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) stands out as the method of choice. It offers a pragmatic and efficient alternative to more demanding wavefunction-based methods, providing high-quality results for a fraction of the computational expense.

- Expert Insight: The accuracy of DFT is intrinsically linked to the chosen exchange-correlation functional. For substituted aromatic systems like this, hybrid functionals are highly recommended.
 - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a globally recognized and extensively benchmarked functional, known for its reliability in predicting the geometries and vibrational frequencies of organic molecules.[\[1\]](#)[\[2\]](#)
 - ω B97XD: This functional includes long-range corrections and empirical dispersion, making it a superior choice if weak intermolecular interactions are a key focus of the investigation.

The Basis Set: Describing the Molecular Orbitals

The basis set is the mathematical foundation used to construct the molecular orbitals.

- Pople-Style Basis Sets:
 - 6-31G(d,p): A solid starting point, this split-valence basis set includes polarization functions on heavy atoms (d) and hydrogens (p), which are essential for describing bonding anisotropy.
 - 6-311++G(d,p): A more flexible triple-split valence basis set that adds diffuse functions (++) to describe the electron density far from the nucleus. This is particularly important for

the lone pairs on the nitrogen and oxygen atoms in **4-Methoxy-3-methylaniline**.^[1]

Protocol Recommendation: For a robust and broadly applicable study, we recommend the B3LYP functional paired with the 6-311++G(d,p) basis set. This combination has consistently demonstrated a high degree of accuracy for diverse organic molecules.^{[1][3]}

A Step-by-Step Computational Protocol: From Structure to Properties

This section details a rigorous and self-validating workflow for the computational analysis of **4-Methoxy-3-methylaniline**.

Step 1: Initial Structure Generation

The starting point is a reasonable 3D structure of the molecule.

- Methodology:
 - Construct the 2D structure of **4-Methoxy-3-methylaniline** using a molecular editor (e.g., ChemDraw, Avogadro).
 - Convert this 2D representation into a 3D model.
 - Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94). This step is not a quantum calculation but provides a chemically sensible starting point, which can significantly accelerate the subsequent quantum optimization.
 - Save the atomic coordinates in a format compatible with your chosen quantum chemistry software (e.g., .gjf, .xyz, .mol).

Step 2: Geometry Optimization

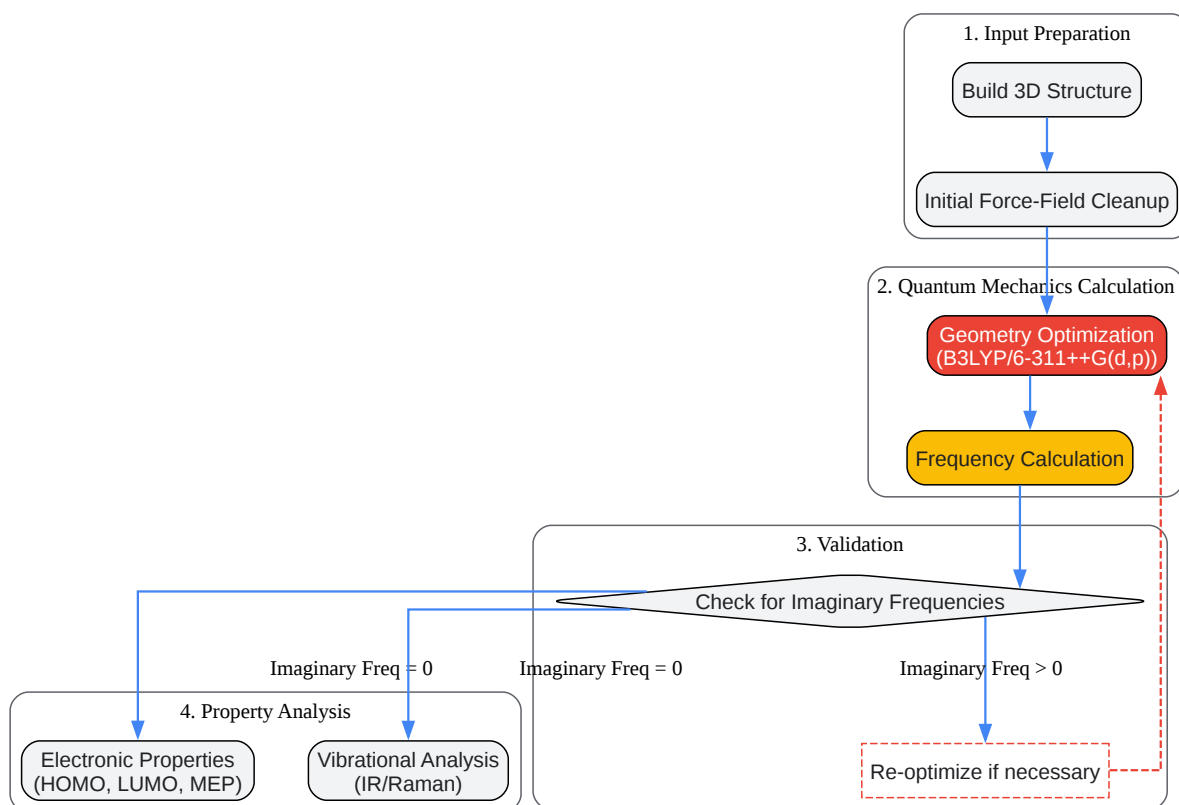
The objective here is to locate the molecule's minimum energy conformation on the potential energy surface.

- Causality: An accurate equilibrium geometry is the bedrock upon which all other property calculations are built. Errors at this stage will propagate through the entire study.

- Protocol (Example for Gaussian):
 - Create an input file containing the molecular coordinates.
 - Specify the chosen level of theory: #p B3LYP/6-311++G(d,p).
 - Include the Opt keyword to initiate the geometry optimization.
 - Crucially, add the Freq keyword. This will trigger a vibrational frequency calculation immediately following the optimization, a vital step for validation.
 - Execute the calculation.
- Trustworthiness Check: The frequency calculation is a non-negotiable validation step. A true energy minimum will possess zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state). If this occurs, the geometry must be distorted along the vibrational mode of the imaginary frequency and the optimization must be rerun.

Workflow Visualization

The logical flow of the computational procedure is illustrated below.



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Caption: A validated workflow for quantum chemical analysis.

Step 3: Vibrational Analysis

Beyond validation, the frequency calculation provides a theoretical vibrational spectrum.

- Expert Insight: Calculated harmonic frequencies are systematically higher than experimental values. It is standard practice to apply a scaling factor to correct for this. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is often appropriate.
- Methodology:
 - Extract the calculated frequencies from the output file.
 - Apply the appropriate scaling factor.
 - Visualize the vibrational modes to understand the atomic motions associated with each frequency.
 - Compare the theoretical spectrum with experimental IR and Raman data for a robust validation of the computational model.

Step 4: Analysis of Electronic Properties

With a validated geometry, we can now probe the molecule's electronic structure.

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
 - HOMO Energy: Relates to the molecule's ability to donate an electron (nucleophilicity).
 - LUMO Energy: Relates to the molecule's ability to accept an electron (electrophilicity).
 - HOMO-LUMO Gap: A key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
- Molecular Electrostatic Potential (MEP): This provides a color-coded map of the electrostatic potential on the molecule's surface.
 - Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.

- Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.
- Atomic Charges: Methods like Mulliken population analysis provide partial charges on each atom, offering insights into the charge distribution and dipole moment.

Data Synthesis and Presentation

Clear and concise presentation of data is paramount.

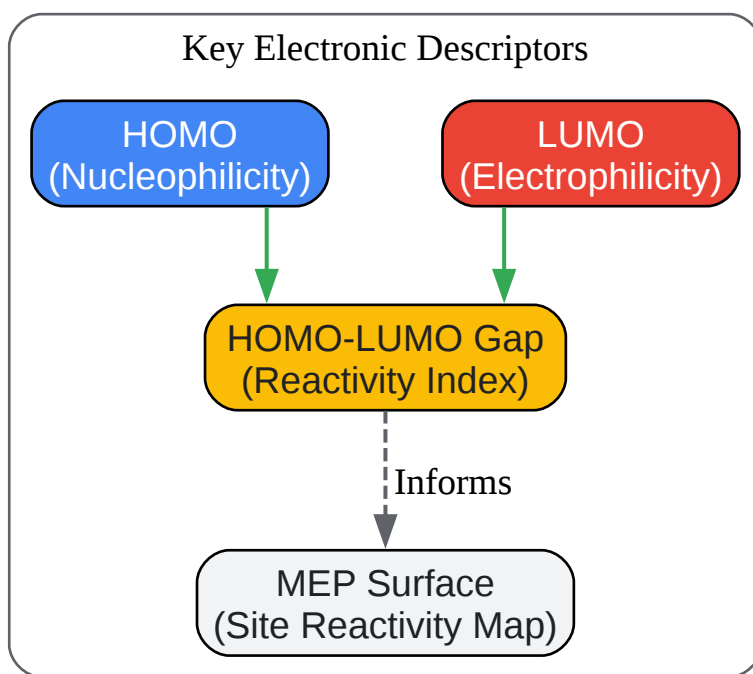
Key Molecular Properties Summary

Property	Calculated Value (B3LYP/6-311++G(d,p))	Experimental Data
Total Energy (Hartree)	From output	N/A
Dipole Moment (Debye)	From output	N/A
HOMO Energy (eV)	From output	N/A
LUMO Energy (eV)	From output	N/A
HOMO-LUMO Gap (eV)	Calculated from HOMO/LUMO energies	N/A
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₁₁ NO[4][5][6]
Molecular Weight (g/mol)	137.18	137.18[4][5][6]
Melting Point (°C)	N/A	57-60[5]

Selected Scaled Vibrational Frequencies

Assignment	Calculated Frequency (cm ⁻¹)	Scaled Frequency (cm ⁻¹)	Experimental (if available)
N-H Asymmetric Stretch	From output	Scaled value	Literature value
N-H Symmetric Stretch	From output	Scaled value	Literature value
Aromatic C-H Stretch	From output	Scaled value	Literature value
C-N Stretch	From output	Scaled value	Literature value
C-O-C Asymmetric Stretch	From output	Scaled value	Literature value

Conceptual Relationship of Electronic Properties



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Caption: Interconnectivity of calculated electronic properties.

Concluding Remarks

This guide has detailed a robust, scientifically-sound framework for the quantum chemical analysis of **4-Methoxy-3-methylaniline**. By adhering to this protocol, which emphasizes reasoned method selection and rigorous self-validation, researchers can generate high-fidelity data to illuminate the molecule's fundamental properties. The insights gained from these calculations are invaluable for predicting chemical behavior and for the rational design of novel molecules in pharmaceutical and materials science applications.

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